molecular formula C23H30N4O6S B2476404 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 851969-75-0

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No. B2476404
CAS RN: 851969-75-0
M. Wt: 490.58
InChI Key: DRGSQIAKHGRUIU-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole derivatives can undergo a variety of reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing the potential of such compounds in combating microbial infections. The study found that specific derivatives possessed moderate to good activities against tested microorganisms, indicating the relevance of these structures in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds bearing similarity to Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate often involve complex chemical reactions and provide insights into their potential applications. Karczmarzyk and Malinka (2008) detailed the structural characterization of analgesic isothiazolopyridines of Mannich base type, highlighting the importance of structural analysis in understanding the pharmacological potential of such compounds (Karczmarzyk & Malinka, 2008).

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities.

properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6S/c1-6-33-22(29)14-7-9-26(10-8-14)18(20-21(28)27-23(34-20)24-13(2)25-27)15-11-16(30-3)19(32-5)17(12-15)31-4/h11-12,14,18,28H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGSQIAKHGRUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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